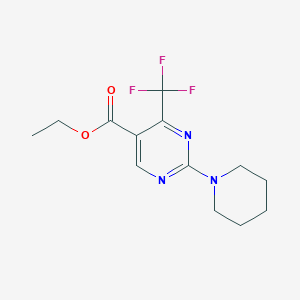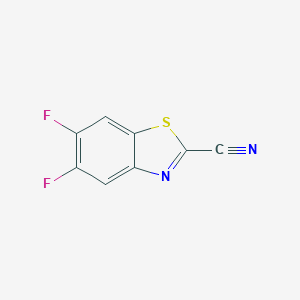
6,7-DICHLORO-2,3-DIMETHOXYQUINOXALIN-5-AMINE
概要
説明
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound is characterized by its unique structure, which includes two chlorine atoms and two methoxy groups attached to the quinoxaline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with appropriate reagents. One common method includes the use of 2,3-dichloroquinoxaline as a substrate for nucleophilic aromatic substitution reactions. The reaction with 6-aminothiouracil in ethanol and triethylamine (TEA) results in the formation of 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles and cost-effective methods is emphasized to minimize environmental impact and production costs .
化学反応の分析
Types of Reactions
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and reactivity.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include ethanol, triethylamine, and phosphorous oxychloride. Reaction conditions often involve refluxing the reaction mixture at elevated temperatures and subsequent purification steps to isolate the desired product .
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can have enhanced biological and pharmacological properties .
科学的研究の応用
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. Its unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects .
類似化合物との比較
Similar Compounds
2,3-Dichloroquinoxaline: A precursor in the synthesis of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline, known for its antimicrobial activity.
Quinoxaline: The parent compound, which has diverse pharmacological properties and is used in various therapeutic applications.
Quinazoline: A similar nitrogen-containing heterocyclic compound with applications in medicinal chemistry.
Uniqueness
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of amino, chloro, and methoxy groups enhances its reactivity and potential for forming diverse derivatives .
特性
CAS番号 |
178619-89-1 |
|---|---|
分子式 |
C10H9Cl2N3O2 |
分子量 |
274.1 g/mol |
IUPAC名 |
6,7-dichloro-2,3-dimethoxyquinoxalin-5-amine |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-16-9-10(17-2)15-8-5(14-9)3-4(11)6(12)7(8)13/h3H,13H2,1-2H3 |
InChIキー |
QCXRMHQLFIXXOV-UHFFFAOYSA-N |
SMILES |
COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl |
正規SMILES |
COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl |
同義語 |
6,7-DICHLOOR-2,3-DIMETHOXYCHINOXALINE-5-YLAMINE |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione](/img/structure/B67783.png)

